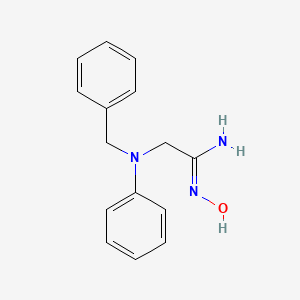

Cetoxime

Description

Structure

3D Structure

Properties

CAS No. |

25394-78-9 |

|---|---|

Molecular Formula |

C15H17N3O |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

2-(N-benzylanilino)-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C15H17N3O/c16-15(17-19)12-18(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10,19H,11-12H2,(H2,16,17) |

InChI Key |

GOAZMLKQUGCOPO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN(CC(=NO)N)C2=CC=CC=C2 |

Isomeric SMILES |

C1=CC=C(C=C1)CN(C/C(=N/O)/N)C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC(=NO)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Cefotaxime on Bacterial Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefotaxime, a third-generation cephalosporin antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This guide provides a detailed examination of the molecular mechanisms underpinning this activity, with a focus on its interaction with penicillin-binding proteins (PBPs). Quantitative data on binding affinities and antimicrobial efficacy are presented, alongside detailed experimental protocols for their determination. Visualizations of the key pathways and experimental workflows are provided to facilitate a comprehensive understanding of Cefotaxime's mechanism of action.

Introduction

The bacterial cell wall is a vital structure that maintains cell shape and protects against osmotic lysis. It is primarily composed of peptidoglycan, a heteropolymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. The final and critical step in peptidoglycan synthesis is the transpeptidation reaction, which is catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[1] Cefotaxime, a β-lactam antibiotic, is designed to mimic the D-Ala-D-Ala substrate of the transpeptidase domain of PBPs.[1] By irreversibly acylating the active site of these enzymes, Cefotaxime effectively halts peptidoglycan cross-linking, leading to a weakened cell wall and subsequent bacterial lysis.[1][2]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of Cefotaxime is a direct consequence of its ability to disrupt the structural integrity of the bacterial cell wall.[1] This process can be broken down into the following key steps:

-

Penetration of the Bacterial Cell Envelope: In Gram-negative bacteria, Cefotaxime must first traverse the outer membrane to reach the periplasmic space where the PBPs are located.

-

Binding to Penicillin-Binding Proteins (PBPs): Cefotaxime covalently binds to the active site of PBPs.[1][2] The β-lactam ring of Cefotaxime is attacked by a serine residue in the PBP active site, forming a stable, long-lived acyl-enzyme intermediate.[2] This binding is often selective, with Cefotaxime showing high affinity for specific PBPs, which varies between bacterial species.[2][3][4]

-

Inhibition of Transpeptidation: The formation of the acyl-enzyme complex inactivates the PBP, preventing it from catalyzing the cross-linking of peptidoglycan chains.[1] This inhibition of the final transpeptidation step is the crucial event in Cefotaxime's mechanism of action.

-

Cell Lysis: The ongoing activity of autolytic enzymes (autolysins) in the absence of new cell wall synthesis leads to the degradation of the existing peptidoglycan, resulting in a loss of cell wall integrity, altered cell morphology, and eventual cell lysis.[3]

Visualizing the Bacterial Cell Wall Synthesis Pathway

The following diagram illustrates the key stages of peptidoglycan synthesis, highlighting the step inhibited by Cefotaxime.

Caption: Bacterial peptidoglycan synthesis pathway and the inhibitory action of Cefotaxime.

Quantitative Data

The efficacy of Cefotaxime is determined by its binding affinity to various PBPs and its minimum inhibitory concentration (MIC) against different bacterial species.

Penicillin-Binding Protein (PBP) Affinity

The affinity of Cefotaxime for specific PBPs is a key determinant of its antibacterial spectrum. This is often quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the binding of a labeled penicillin to a specific PBP. A lower IC50 value indicates a higher binding affinity.

| Bacterial Species | PBP | IC50 (µg/mL) | Reference |

| Streptococcus pneumoniae | PBP1a | >1000 | [4] |

| PBP1b | >1000 | [4] | |

| PBP2a | >1000 | [4] | |

| PBP2b | >1000 | [4] | |

| PBP2x | 0.01-0.1 | [4] | |

| PBP3 | 0.01-0.1 | [4] | |

| Staphylococcus aureus | PBP1 | - | Cefotaxime shows affinity |

| PBP2 | - | Cefotaxime binds selectively[2] | |

| PBP3 | - | Cefotaxime shows affinity[2] | |

| PBP4 | >8 | [5] | |

| Enterococcus faecalis | PBP1 | >128 | [6] |

| PBP2 | <1 | [6] | |

| PBP3 | <1 | [6] | |

| PBP4 | >128 | [6] | |

| PBP5 | >128 | [6] | |

| Escherichia coli | PBP1a, 1b, 3, 4' | High Affinity | [3] |

| PBP2, 4, 5, 6 | Low Affinity | [3] | |

| Pseudomonas aeruginosa | PBP1A, 1B, 2, 3 | High Affinity | [3] |

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. It is a critical measure of an antibiotic's potency.

| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Streptococcus pneumoniae | ≤0.015 - 2 | - | - | [7] |

| Staphylococcus aureus (MSSA) | 0.5 - >128 | 4 | 8 | [7] |

| Haemophilus influenzae | ≤0.004 - 2 | 0.015 | 0.03 | [1][8] |

| Neisseria gonorrhoeae | 0.002 - 0.5 | 0.012 - 0.021 | - | [9][10][11] |

| Enterococcus faecalis | 8 - 512 | 256 | - | [12] |

| Klebsiella pneumoniae | ≤0.06 - >128 | 0.12 | 8 | [7] |

| Escherichia coli | ≤0.06 - >128 | 0.12 | 0.5 | [7] |

| Pseudomonas aeruginosa | 2 - >128 | 16 | 64 | [7] |

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of Cefotaxime.

Competitive Penicillin-Binding Protein (PBP) Binding Assay

This assay determines the affinity of Cefotaxime for specific PBPs by measuring its ability to compete with a labeled penicillin for binding to these proteins.

Caption: Workflow for a competitive PBP binding assay.

-

Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest in appropriate broth medium to mid-logarithmic phase (e.g., OD600 of 0.5-0.8).

-

Harvest cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

-

Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Resuspend the cells in the same buffer and lyse them by sonication or using a French press.

-

Remove unbroken cells and cellular debris by low-speed centrifugation (e.g., 5,000 x g for 10 minutes).

-

Isolate the cell membranes by ultracentrifugation of the supernatant (e.g., 100,000 x g for 1 hour at 4°C).

-

Resuspend the membrane pellet in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 20% glycerol) and determine the protein concentration using a standard method (e.g., Bradford assay). Store at -80°C until use.[13]

-

-

Competitive Binding Assay:

-

In a series of microcentrifuge tubes, add a fixed amount of the prepared bacterial membranes (e.g., 50-100 µg of protein).

-

Add serial dilutions of Cefotaxime to the tubes to achieve a range of final concentrations. Include a control tube with no Cefotaxime.

-

Incubate the mixtures for a specific time at a controlled temperature (e.g., 30 minutes at 30°C) to allow Cefotaxime to bind to the PBPs.[13]

-

Add a saturating concentration of a radiolabeled penicillin (e.g., [³H]benzylpenicillin) or a fluorescent penicillin derivative (e.g., Bocillin™ FL) to each tube.

-

Incubate for a further period (e.g., 10 minutes at 30°C) to allow the labeled penicillin to bind to any unoccupied PBPs.

-

-

Detection and Analysis:

-

Stop the binding reaction by adding an equal volume of 2x SDS-PAGE sample buffer and heating at 100°C for 5 minutes.

-

Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

For radiolabeled penicillin, visualize the PBP bands by fluorography or autoradiography.

-

For fluorescently labeled penicillin, visualize the bands using a fluorescence imager.

-

Quantify the intensity of each PBP band using densitometry software.

-

Plot the percentage of labeled penicillin binding (relative to the control with no Cefotaxime) against the logarithm of the Cefotaxime concentration.

-

Determine the IC50 value for each PBP by fitting the data to a dose-response curve.

-

Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay

This assay determines the minimum concentration of Cefotaxime that inhibits the visible growth of a bacterial isolate in a liquid medium.

Caption: Workflow for a broth microdilution MIC assay.

-

Preparation of Cefotaxime Stock Solution and Dilutions:

-

Prepare a stock solution of Cefotaxime in a suitable solvent (e.g., sterile water or buffer) at a known concentration.

-

Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired range of concentrations.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture on a non-selective agar plate, pick several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the Cefotaxime dilutions.

-

Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Cefotaxime at which there is no visible growth (clear well).

-

Alternatively, the optical density (OD) of the wells can be read using a microplate reader. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 80% or 90%) of growth compared to the positive control.

-

In Vitro Transpeptidase Inhibition Assay

This assay directly measures the inhibition of the transpeptidase activity of a purified PBP or a bacterial membrane preparation using a synthetic peptide substrate.

Caption: Workflow for an in vitro transpeptidase inhibition assay.

-

Enzyme and Substrate Preparation:

-

Purify the target PBP using standard protein purification techniques or use a bacterial membrane preparation as described in section 4.1.2.

-

Synthesize a peptide substrate that mimics the natural substrate of the transpeptidase and contains a detectable label (e.g., a fluorescent group or a biotin tag).

-

-

Inhibition Assay:

-

In a reaction vessel, pre-incubate the purified PBP or membrane preparation with varying concentrations of Cefotaxime for a defined period to allow for inhibitor binding.

-

Initiate the transpeptidation reaction by adding the synthetic peptide substrate.

-

Incubate the reaction mixture at an optimal temperature and for a specific time.

-

-

Detection and Analysis:

-

Stop the reaction (e.g., by adding a denaturing agent or by rapid freezing).

-

Separate the reaction products from the unreacted substrate using methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

-

Quantify the amount of product formed in the presence and absence of Cefotaxime.

-

Calculate the percentage of inhibition for each Cefotaxime concentration and determine the IC50 value.

-

Conclusion

Cefotaxime remains a clinically important antibiotic due to its potent and specific mechanism of action against a broad spectrum of bacteria. Its ability to target and inactivate essential PBPs, thereby disrupting bacterial cell wall synthesis, is the cornerstone of its bactericidal activity. A thorough understanding of its binding affinities to different PBPs and its in vitro efficacy against various pathogens, as determined by the experimental protocols detailed in this guide, is crucial for its effective clinical use and for the development of new β-lactam antibiotics that can overcome emerging resistance mechanisms. The provided data and methodologies offer a comprehensive resource for researchers and professionals in the field of antibacterial drug discovery and development.

References

- 1. Activity of cephalosporin antibiotics against Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Possible physiological functions of penicillin-binding proteins in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cefotaxime: binding affinity to penicillin-binding proteins and morphological changes of Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Cefotaxime | Johns Hopkins ABX Guide [hopkinsguides.com]

- 8. Haemophilus species | Johns Hopkins HIV Guide [hopkinsguides.com]

- 9. Clonally Related Neisseria gonorrhoeae Isolates with Decreased Susceptibility to the Extended-Spectrum Cephalosporin Cefotaxime in Amsterdam, the Netherlands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Susceptibility of Neisseria gonorrhoeae to cefotaxime: in vitro studies and treatment results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Treatment of uncomplicated gonorrhea with cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synergistic effect of amoxicillin and cefotaxime against Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Cefotaxime

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Cefotaxime, a third-generation cephalosporin antibiotic. It details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies, serving as a critical resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identity

Cefotaxime is a semi-synthetic, broad-spectrum beta-lactam antibiotic.[1] Its core structure is based on the 7-aminocephalosporanic acid (7-ACA) nucleus, which is a bicyclic system composed of a beta-lactam ring fused to a dihydrothiazine ring.[2][3] Key structural features include two side chains at positions 3 and 7 of this cephem nucleus, which are crucial for its antibacterial activity and stability.[2]

The side chain at position 7 is a [2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino group.[4] A significant feature of this chain is the syn-configuration of the methoxyimino moiety, which confers steric hindrance, providing notable stability against hydrolysis by a wide range of beta-lactamase enzymes produced by resistant bacteria.[5][6] At position 3, an acetoxymethyl group is present.[4]

-

IUPAC Name : (6R,7R,Z)-3-(Acetoxymethyl)-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[5]

-

Chemical Formula : C₁₆H₁₇N₅O₇S₂[5]

-

Molar Mass : 455.46 g·mol⁻¹[5]

Physicochemical Properties

Cefotaxime is typically available as its sodium salt, Cefotaxime Sodium, which appears as a white to pale yellow crystalline powder.[7] This form is freely soluble in water but has limited solubility in most organic solvents.[7][8] The stability of Cefotaxime is pH-dependent, with reports indicating it is most stable in aqueous solutions with a pH between 4.3 and 6.5.[2]

Table 1: Quantitative Physicochemical Data for Cefotaxime and Cefotaxime Sodium

| Property | Value | Source(s) |

| Molar Mass | 455.47 g/mol (Cefotaxime) 477.5 g/mol (Cefotaxime Sodium) | [9][10] |

| pKa | 3.4 | [7] |

| pH (10% solution) | 4.5 - 6.5 | [7] |

| XLogP | -2.71 | [11] |

| Hydrogen Bond Donors | 3 | [11] |

| Hydrogen Bond Acceptors | 12 | [10] |

| Rotatable Bonds | 9 | [11] |

| Solubility (Water) | Freely soluble (as sodium salt)[8]. Solubility measured between (278.15 and 303.15) K.[12] | [8][12] |

| Solubility (Organic Solvents) | DMSO: 91 mg/mL[9] Methanol: Soluble[13] Ethanol: Insoluble[9] Acetone: Soluble[13] Hexane, Ethyl Acetate, Dichloromethane, Diethyl Ether: Practically insoluble (<10⁻⁴ g/100g )[13][14] | [9][13][14] |

Mechanism of Action

As a member of the β-lactam class of antibiotics, Cefotaxime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][5] This process is critical for maintaining the structural integrity of the bacterial cell.

The key steps in its mechanism of action are:

-

Target Binding : Cefotaxime binds with high affinity to Penicillin-Binding Proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall.[4][6] It shows a particular affinity for PBP Ib and PBP III.[4]

-

Inhibition of Transpeptidation : This binding inactivates the PBPs, inhibiting their enzymatic function in the final step of peptidoglycan synthesis—the cross-linking of peptidoglycan chains.[5][6]

-

Cell Wall Weakening : The disruption of peptidoglycan synthesis leads to a weakened and structurally deficient cell wall.[6]

-

Cell Lysis : The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[5][6] This process is often aided by the ongoing activity of bacterial autolytic enzymes.[5]

Experimental Protocols

A common and rapid laboratory procedure for the synthesis of Cefotaxime involves the acylation of 7-aminocephalosporanic acid (7-ACA).[15][16]

Methodology Overview:

-

Starting Materials : 7-aminocephalosporanic acid (7-ACA) and the 2-mercaptobenzothiazolyl thioester of (Z)-2-[2-aminothiazol-4-yl]-2-methoxyimino acetic acid (MAEM), a commercial reagent.[15][16]

-

Reaction : The acylation reaction is carried out by mixing 7-ACA and MAEM.[16]

-

Solvent : Dichloromethane is often used as the solvent.[16]

-

Conditions : The reaction proceeds at room temperature.[15]

-

Duration : The reaction is typically complete within one hour.[15][16]

-

Yield : This method can achieve a high yield, often around 95%.[15][16]

-

Purification : The product, Cefotaxime, is isolated, while the by-product, 2-mercaptobenzothiazole, can be recovered from the organic phase.[15][16] The final product can be converted to its sodium salt for pharmaceutical use.[16]

The solubility of Cefotaxime Sodium in various solvents is a critical parameter for formulation and process development. A standard experimental protocol is outlined below.[13][14]

Methodology:

-

Apparatus : A mechanically stirred, jacketed glass vessel is used to maintain a constant temperature, protected from light.[13][14]

-

Temperature Control : The temperature is controlled with an accuracy of ±0.1 °C by circulating water through the jacket.[13][14]

-

Procedure : A known excess mass of Cefotaxime Sodium is added to a measured volume of the solvent in the vessel. The mixture is stirred continuously.[13]

-

Equilibration : To ensure equilibrium is reached, samples are withdrawn after a set period (e.g., 45 minutes), as studies have shown the concentration remains constant after 30 minutes.[13]

-

Sampling : Supernatant samples are withdrawn and immediately filtered through a membrane (e.g., 0.45 µm) to remove any undissolved solid.[13]

-

Quantification : The concentration of Cefotaxime in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry (at λmax ~235 nm) or High-Performance Liquid Chromatography (HPLC).[13][14]

-

Replication : The experiment is conducted in triplicate at each specified temperature to ensure reproducibility.[13]

References

- 1. Cefotaxime - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. researchgate.net [researchgate.net]

- 3. Cefotaxime [sitem.herts.ac.uk]

- 4. Cefotaxime | C16H17N5O7S2 | CID 5742673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cefotaxime - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Cefotaxime Sodium? [synapse.patsnap.com]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. repositorio.unesp.br [repositorio.unesp.br]

- 9. selleckchem.com [selleckchem.com]

- 10. Cefotaxime | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. cefotaxime | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A rapid procedure to prepare cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Cefotaxime: A Technical Guide to its Spectrum of Activity Against Gram-Positive and Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotaxime is a third-generation cephalosporin antibiotic renowned for its broad spectrum of activity against a wide array of gram-positive and gram-negative bacteria.[1][2] Administered parenterally, it has been a cornerstone in the treatment of serious infections, including those of the lower respiratory tract, genitourinary tract, central nervous system, and skin, as well as in cases of septicemia.[2] Its efficacy stems from its ability to inhibit bacterial cell wall synthesis and its relative stability in the presence of many β-lactamase enzymes. This technical guide provides an in-depth analysis of cefotaxime's spectrum of activity, detailing its quantitative effects on various bacterial species, the experimental protocols for determining susceptibility, and the underlying molecular mechanisms of its action and bacterial resistance.

Data Presentation: In Vitro Activity of Cefotaxime

The in vitro potency of cefotaxime is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are critical metrics in assessing the overall effectiveness of an antibiotic against a particular species.

Gram-Positive Bacteria

Cefotaxime exhibits moderate to good activity against many gram-positive organisms, particularly streptococci. While active against methicillin-susceptible Staphylococcus aureus, it is not the preferred agent for serious staphylococcal infections. Notably, cefotaxime is inactive against Enterococcus faecalis.[3][4]

| Gram-Positive Bacteria | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (Oxacillin-susceptible) | 1.1 - 1.9 | 2 - 8 |

| Streptococcus pneumoniae (Penicillin-susceptible) | 0.015 | 1.0 |

| Streptococcus pneumoniae (Penicillin-resistant) | 0.19 | 0.5 |

| Enterococcus faecalis | >256 | >256 |

Note: MIC values can vary based on the specific study, geographic location, and time of isolate collection.[4][5][6][7]

Gram-Negative Bacteria

Cefotaxime demonstrates potent activity against a broad range of gram-negative bacteria, including most members of the Enterobacteriaceae family.[3] It is particularly effective against Escherichia coli, Klebsiella pneumoniae, and Haemophilus influenzae.[8] However, its activity against Pseudomonas aeruginosa is limited, and it is generally not recommended as a monotherapy for infections caused by this organism.[3][9]

| Gram-Negative Bacteria | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | Lower than ceftriaxone | Lower than ceftriaxone |

| Klebsiella pneumoniae | Lower than ceftriaxone | Lower than ceftriaxone |

| Pseudomonas aeruginosa | 19 | >128 |

| Haemophilus influenzae | 0.06 | 0.12 |

| Neisseria gonorrhoeae | ≤0.004 (mode) | - |

| Enterobacter cloacae | 0.5 | 1.5 |

| Proteus mirabilis | 0.11 | - |

| Serratia marcescens | Lower than ceftriaxone | Lower than ceftriaxone |

| Acinetobacter baumannii | 18 | ≥128 |

Note: MIC values can vary based on the specific study, geographic location, and time of isolate collection.[3][8][9][10][11][12]

Experimental Protocols

The determination of cefotaxime's in vitro activity relies on standardized susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides detailed protocols to ensure reproducibility and accuracy of these tests.

Broth Microdilution Method (Based on CLSI M07)

This method determines the MIC of an antimicrobial agent in a liquid medium.

-

Preparation of Antimicrobial Agent:

-

Prepare a stock solution of cefotaxime in a suitable solvent.

-

Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations in a 96-well microtiter plate.

-

-

Inoculum Preparation:

-

Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate.

-

Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the serially diluted cefotaxime with the standardized bacterial suspension.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of cefotaxime that completely inhibits visible bacterial growth.

-

Disk Diffusion Method (Kirby-Bauer Test; Based on CLSI M02)

This method assesses the susceptibility of a bacterium to an antimicrobial agent impregnated on a paper disk.

-

Inoculum Preparation:

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

-

Inoculation of Agar Plate:

-

Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the standardized bacterial suspension to create a uniform lawn of growth.

-

Allow the plate to dry for 3-5 minutes.

-

-

Application of Antimicrobial Disks:

-

Aseptically apply a cefotaxime-impregnated disk (typically 30 µg) to the surface of the inoculated agar plate.

-

Ensure firm contact between the disk and the agar.

-

-

Incubation:

-

Invert the plate and incubate at 35°C ± 2°C for 16-24 hours.

-

-

Interpretation of Results:

Signaling Pathways and Mechanisms

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefotaxime, a β-lactam antibiotic, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterium.

Caption: Cefotaxime's mechanism of action.

Cefotaxime penetrates the bacterial cell and binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[13] By acylating the active site of these enzymes, cefotaxime inhibits the transpeptidation reaction that cross-links the peptidoglycan chains, thereby weakening the cell wall and leading to cell lysis and death.[1]

Mechanism of Resistance: Enzymatic Inactivation by β-Lactamases

The primary mechanism of bacterial resistance to cefotaxime is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring of the antibiotic, rendering it inactive.

Caption: Cefotaxime inactivation by β-lactamase.

While cefotaxime is more resistant to hydrolysis by many common β-lactamases compared to earlier-generation cephalosporins, the emergence of extended-spectrum β-lactamases (ESBLs) has led to increased resistance, particularly among gram-negative bacilli.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of a bacterial isolate.

Caption: Workflow for antimicrobial susceptibility testing.

This standardized process ensures that the results of susceptibility testing are reliable and can be used to guide appropriate antimicrobial therapy.

Conclusion

Cefotaxime remains a valuable antibiotic with a potent and broad spectrum of activity, particularly against gram-negative pathogens. A thorough understanding of its in vitro efficacy, the standardized methods for its evaluation, and the molecular mechanisms of its action and resistance is paramount for its effective use in clinical practice and for the continued development of new antimicrobial agents. The data and protocols presented in this guide serve as a comprehensive resource for researchers and professionals dedicated to the field of infectious diseases and drug discovery.

References

- 1. microbenotes.com [microbenotes.com]

- 2. Cefotaxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cefotaxime: a review of in vitro antimicrobial properties and spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synergistic effect of amoxicillin and cefotaxime against Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 6. Cefotaxime in the treatment of staphylococcal infections. Comparison of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review of Combination Antimicrobial Therapy for Enterococcus faecalis Bloodstream Infections and Infective Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Haemophilus species | Johns Hopkins HIV Guide [hopkinsguides.com]

- 9. Influence of inoculum size on activity of cefoperazone, cefotaxime, moxalactam, piperacillin, and N-formimidoyl thienamycin (MK0787) against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial susceptibility of clinical isolates of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Journal of Laboratory Physicians / Full Text [thieme-connect.com]

- 12. [In vitro effect of cefixime against Haemophilus influenzae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hardydiagnostics.com [hardydiagnostics.com]

The Discovery and Synthesis of Cefotaxime: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Cefotaxime, a third-generation cephalosporin antibiotic, marked a significant advancement in the treatment of serious bacterial infections upon its introduction. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of Cefotaxime. It details the historical context of its development by Hoechst-Roussel in the late 1970s, outlines a detailed experimental protocol for its chemical synthesis from 7-aminocephalosporanic acid (7-ACA), and presents its mechanism of action, antibacterial spectrum, and key pharmacokinetic and pharmacodynamic data in structured tables. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antibiotic research.

Discovery and Historical Context

The journey to Cefotaxime began with the discovery of cephalosporins by Giuseppe Brotzu in 1945 from the mold Acremonium, previously known as Cephalosporium. This led to the isolation of Cephalosporin C, which, while having modest antibacterial activity, provided the foundational 7-aminocephalosporanic acid (7-ACA) nucleus. The era of semisynthetic cephalosporins began in the 1960s, allowing for the modification of side chains to enhance antimicrobial activity and pharmacokinetic properties.

Cefotaxime was synthesized in 1976 and commercially introduced in 1980 by the pharmaceutical companies Hoechst and Roussel Uclaf (later Hoechst-Roussel).[1] As a third-generation cephalosporin, it represented a significant leap forward, offering a broader spectrum of activity against Gram-negative bacteria, including many resistant to earlier generation cephalosporins, and greater stability against β-lactamase enzymes. Its development was a crucial step in combating the growing challenge of antibiotic resistance.

Chemical Synthesis of Cefotaxime

The chemical synthesis of Cefotaxime is a multi-step process that typically starts from the 7-aminocephalosporanic acid (7-ACA) nucleus. A key intermediate in this synthesis is 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic acid (ATMA). The following sections detail the experimental protocols for the synthesis of ATMA and the subsequent synthesis of Cefotaxime.

Synthesis of 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic acid (ATMA)

Experimental Protocol:

-

Oximation: In a three-necked flask, 20 mL of methyl acetoacetate and 10 g of sodium nitrite are added to 60 mL of an aqueous ethanolic solution (1:2 v/v). The mixture is stirred and cooled to 0-5°C. 40 g of glacial acetic acid is added dropwise over 1 hour. The reaction is continued for an additional 2 hours. The product, 2-hydroxyimino ethyl acetoacetate, is extracted with 25 mL of chloroform.[2]

-

Methylation: The organic phase from the previous step is transferred to a flask containing 110 mL of a 20% sodium carbonate solution and 0.4 g of tetrabutylammonium bromide. The mixture is stirred while dimethyl sulfate is added dropwise at a controlled temperature to yield 2-methoxyimino ethyl acetoacetate.[2]

-

Chlorination: The 2-methoxyimino ethyl acetoacetate is chlorinated using a suitable chlorinating agent, such as triphosgene, to produce 4-chloro-2-methoxyimino ethyl acetoacetate.[2]

-

Cyclization: In a flask, 8 g of thiourea, 16 g of sodium acetate, and 0.5 g of benzyl trimethyl ammonium chloride are added to 60 mL of a 1:1 methanol-water solution. The 4-chloro-2-methoxyimino ethyl acetoacetate from the previous step is added dropwise at 30-35°C to yield ethyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate.[2]

-

Hydrolysis: 45.9 g (0.2 mol) of ethyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate is suspended in 200 mL of ethanol, followed by the addition of 1 N sodium hydroxide aqueous solution. The mixture is stirred at room temperature for 15 hours. The pH is then adjusted to 7.0 with 10% aqueous hydrochloric acid, and the ethanol is removed under reduced pressure. The aqueous phase is washed with ethyl acetate, and the pH is adjusted to 2.8 with 10% aqueous hydrochloric acid. The mixture is cooled in an ice bath to induce crystallization. The crystals are filtered, washed with acetone, and recrystallized from ethanol to yield 2-(2-aminothiazol-4-yl)-2-(Z)-methoxyiminoacetic acid (ATMA).[3]

Synthesis of Cefotaxime

A common method for the synthesis of Cefotaxime involves the acylation of 7-ACA with an activated form of ATMA, such as the 2-mercaptobenzothiazolyl thioester of (Z)-2-[2-aminothiazol-4-yl]-2-methoxyimino acetic acid (MAEM).

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, 10.00 g of 7-ACA and 14.18 g of MAEM are mixed in 150 mL of 1,2-dichloroethane.[4]

-

Condensation: To this mixture, 1.0 mL of pyridine and 7.0 mL of triethylamine are added. The reaction mixture is stirred at room temperature for 2 hours.[4]

-

Work-up and Isolation: After 2 hours, 73.5 mL of water is added for stratification. The organic phase is separated and extracted again with 36 mL of water. The organic phase is then washed with an equal volume of 1,2-dichloroethane. The pH of the aqueous phase is adjusted to 2.5-3.0 with 3N hydrochloric acid, leading to the precipitation of a large amount of crystals.[4]

-

Crystallization and Drying: The crystal slurry is aged for 1.5 hours to allow for complete crystallization. The precipitate is collected by suction filtration. The filter cake is washed sequentially with 20 mL of isopropanol and 20 mL of acetone. The resulting Cefotaxime acid is then vacuum-dried. This process yields approximately 16.30 g of Cefotaxime acid.[4]

-

Salt Formation (Cefotaxime Sodium): Cefotaxime acid is then converted to its sodium salt to improve water solubility for clinical use. This is typically achieved by reacting the Cefotaxime acid with a sodium source such as sodium acetate trihydrate or sodium-2-ethylhexanoate in a suitable solvent system like aqueous isopropanol or a mixture of methanol and ethyl acetate.[4][5]

Pharmacological Properties

Mechanism of Action

Cefotaxime is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[4] As a β-lactam antibiotic, its structure is analogous to that of D-alanyl-D-alanine, a substrate for penicillin-binding proteins (PBPs). Cefotaxime covalently binds to the active site of PBPs, thereby inactivating these enzymes. This inhibition disrupts the final transpeptidation step of peptidoglycan synthesis, a critical component of the bacterial cell wall. The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death. Cefotaxime has a high affinity for PBP-1a, PBP-1b, and PBP-3. The syn-configuration of its methoxyimino group provides steric hindrance, rendering it highly resistant to hydrolysis by many β-lactamase enzymes produced by resistant bacteria.

Antibacterial Spectrum

Cefotaxime exhibits a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Activity of Cefotaxime against Various Bacterial Species

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | ≤ 0.5 | ≤ 0.5 | 0.015 - 0.25 |

| Klebsiella pneumoniae | ≤ 0.5 | ≤ 0.5 | 0.015 - 0.25 |

| Enterobacter spp. | ≤ 0.5 | ≤ 0.5 | - |

| Serratia marcescens | ≤ 0.5 | ≤ 0.5 | 0.015 - 0.25 |

| Proteus vulgaris | ≤ 0.5 | ≤ 0.5 | - |

| Providencia spp. | ≤ 0.5 | ≤ 0.5 | - |

| Haemophilus influenzae | - | - | ≤ 0.004 |

| Neisseria gonorrhoeae | - | - | ≤ 0.004 |

| Staphylococcus aureus (MSSA) | 1.1 - 1.9 | - | - |

| Streptococcus pneumoniae | 0.01 - 0.05 | - | - |

| Streptococcus pyogenes | 0.01 - 0.05 | - | - |

| Bacteroides fragilis | 5.3 | - | - |

| Pseudomonas aeruginosa | 19 | - | - |

| Acinetobacter calcoaceticus | 18 | - | - |

Data compiled from multiple sources.[6][7] MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Pharmacokinetics and Pharmacodynamics

Cefotaxime is administered parenterally, either intravenously or intramuscularly. It is metabolized in the liver to an active metabolite, desacetylcefotaxime, which also possesses antibacterial activity. Both the parent drug and its metabolite are primarily eliminated by the kidneys.

Table 2: Pharmacokinetic Parameters of Cefotaxime in Healthy Adults

| Parameter | Value |

| Route of Administration | IV / IM |

| Mean Peak Serum Level (1g IM) | 20.5 µg/mL |

| Mean Peak Serum Level (1g IV infusion over 30 min) | 41.1 µg/mL[8][9] |

| Half-life (t½) | ~1.1 hours |

| Desacetylcefotaxime Half-life (t½) | ~1.5 hours[10] |

| Apparent Volume of Distribution (Vd) | 33 liters[8][9] |

| Serum Clearance | 341 mL/min/1.73 m²[8][9] |

| Renal Clearance | 130 mL/min/1.73 m²[8][9] |

| Protein Binding | Low |

Data compiled from multiple sources.[8][9][10][11][12] Values may vary depending on the patient population and clinical condition.

Visualizations

Synthesis Pathway of Cefotaxime

Caption: Synthesis pathway of Cefotaxime from 7-ACA and the intermediate ATMA.

Mechanism of Action of Cefotaxime

Caption: Cefotaxime inhibits bacterial cell wall synthesis leading to cell lysis.

Conclusion

Cefotaxime remains a cornerstone in the treatment of various bacterial infections, a testament to the ingenuity of its discoverers and the robustness of its chemical design. Its broad spectrum of activity, particularly against Gram-negative pathogens, and its resistance to many β-lactamases have ensured its enduring clinical relevance. The synthesis of Cefotaxime, a significant achievement in medicinal chemistry, continues to be a subject of process optimization. This technical guide has provided a detailed overview of the discovery, synthesis, and pharmacological profile of Cefotaxime, offering valuable insights for professionals in the field of antibiotic research and development. The continued study of such landmark antibiotics is crucial for the development of future generations of antimicrobial agents to combat the ever-evolving threat of bacterial resistance.

References

- 1. An overview of cefotaxime therapy in infections caused by gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN101805311A - Synthetic method of 2-(2-amino-4-thiazolyl)-2-(Z)-methoxyimino acetic acid - Google Patents [patents.google.com]

- 3. 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid | 65872-41-5 [chemicalbook.com]

- 4. CN1394863A - Method for synthesizing cefotaxime sodium - Google Patents [patents.google.com]

- 5. rjpbcs.com [rjpbcs.com]

- 6. Cefotaxime: a review of in vitro antimicrobial properties and spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimal cefotaxime dosing for gram-negative bacteremia: effective trough serum bactericidal titers and drug concentrations 8 and 12 hr after 1- or 2-gm infusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of cefotaxime - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of cefotaxime in healthy volunteers and patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

The Pharmacokinetics and Metabolism of Cefotaxime: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotaxime, a third-generation cephalosporin antibiotic, is a cornerstone in the treatment of a wide array of bacterial infections. Its broad spectrum of activity against Gram-positive and Gram-negative bacteria, coupled with its resistance to many β-lactamases, has solidified its clinical importance. A thorough understanding of its pharmacokinetics (PK) and metabolism is paramount for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing the risk of adverse effects and the development of resistance. This technical guide provides a comprehensive overview of the in vivo behavior of Cefotaxime, detailing its absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic fate and experimental workflows.

Pharmacokinetics of Cefotaxime

The disposition of Cefotaxime in the body is characterized by rapid absorption after parenteral administration, wide distribution into body fluids and tissues, metabolism to an active metabolite, and primary excretion via the kidneys.

Absorption

Cefotaxime is typically administered via intravenous (IV) or intramuscular (IM) injection due to poor oral bioavailability. Following IM administration, it is rapidly and almost completely absorbed, with peak plasma concentrations (Cmax) achieved within 0.5 to 1 hour.

Distribution

Cefotaxime exhibits a relatively small volume of distribution and low to moderate protein binding, primarily to albumin. This allows for effective penetration into various body tissues and fluids, including pleural fluid, synovial fluid, and bone. Notably, in the presence of inflamed meninges, therapeutic concentrations can be achieved in the cerebrospinal fluid (CSF).

Metabolism

The liver is the primary site of Cefotaxime metabolism. The principal metabolic pathway involves deacetylation to form desacetylcefotaxime, which is also microbiologically active, though generally less potent than the parent drug. Desacetylcefotaxime can act synergistically with Cefotaxime against certain bacteria. Further metabolism leads to the formation of inactive metabolites, including the desacetylcefotaxime lactone and other minor metabolites designated as M2 and M3.

Excretion

The primary route of elimination for Cefotaxime and its metabolites is renal excretion. A significant portion of the administered dose is excreted unchanged in the urine, with the remainder eliminated as metabolites. Both glomerular filtration and active tubular secretion contribute to the renal clearance of Cefotaxime and desacetylcefotaxime. Probenecid can inhibit this tubular secretion, leading to increased and prolonged plasma concentrations of Cefotaxime.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Cefotaxime and its primary active metabolite, desacetylcefotaxime, in various species and patient populations.

Table 1: Pharmacokinetic Parameters of Cefotaxime in Healthy Adult Humans

| Parameter | Intravenous (IV) Administration | Intramuscular (IM) Administration | Reference(s) |

| Dose | 0.5 g - 2 g | 0.5 g - 1 g | [1][2][3] |

| Cmax (Peak Plasma Concentration) | ~105 µg/mL (1 g bolus) | ~22 µg/mL (1 g) | [2][3] |

| Tmax (Time to Peak Concentration) | N/A | ~0.5 hours | [2] |

| Elimination Half-life (t½) | 0.84 - 1.35 hours | 0.92 - 1.35 hours | [1][2] |

| Volume of Distribution (Vd) | ~25 L | ~32 - 37 L | [2][3] |

| Total Body Clearance (CL) | ~249 - 341 mL/min/1.73 m² | ~315 mL/min/1.73 m² | [3] |

| Renal Clearance (CLr) | ~130 - 177 mL/min/1.73 m² | - | [3][4] |

| Protein Binding | 30 - 50% | 35 - 45% | [2][5] |

| Urinary Excretion (unchanged) | ~50 - 60% within 24 hours | ~51% within 8 hours | [1][2][6] |

Table 2: Pharmacokinetic Parameters of Desacetylcefotaxime in Healthy Adult Humans

| Parameter | Value | Reference(s) |

| Elimination Half-life (t½) | ~1.5 - 2.6 hours | [7][8] |

| Plasma Clearance | ~744 mL/min | [4] |

| Volume of Distribution | ~56 L | [4] |

| Urinary Excretion | ~15 - 25% of Cefotaxime dose | [6] |

Table 3: Pharmacokinetic Parameters of Cefotaxime in Special Populations

| Population | Key Pharmacokinetic Changes | Reference(s) |

| Severe Renal Impairment | Increased elimination half-life of Cefotaxime (up to 8.3 hours) and desacetylcefotaxime (up to 10 hours). Dose reduction is necessary. | [1][9] |

| Hepatic Disease | Modest accumulation of Cefotaxime and reduced formation of desacetylcefotaxime. | |

| Elderly | Decreased elimination of Cefotaxime and desacetylcefotaxime, related to age-associated decline in renal function. | [7] |

| Neonates (Very Low Birth Weight) | Prolonged elimination half-life of Cefotaxime (~4.44 hours) and desacetylcefotaxime (~9.36 hours). |

Table 4: Pharmacokinetic Parameters of Cefotaxime in Animal Models (Rat)

| Parameter | Intravenous (IV) Administration (100 mg/kg) | Reference(s) |

| Elimination Half-life (β-phase) | ~17 minutes | |

| Volume of Distribution at steady state (VTss) | ~127 mL/kg | |

| Systemic Clearance (Cls) | ~13.1 mL/min/kg | |

| Plasma Protein Binding (Free Fraction, Fp) | ~0.48 (saturable) |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are synthesized protocols for key experiments cited in the literature for the analysis of Cefotaxime.

Protocol 1: Quantification of Cefotaxime and Desacetylcefotaxime in Plasma and Urine by HPLC

This protocol is a composite of methodologies described for the analysis of Cefotaxime and its primary metabolite in biological fluids.

1. Sample Preparation (Plasma/Serum):

-

To 1.0 mL of plasma or serum in a centrifuge tube, add a protein precipitating agent. A common method involves the addition of an equal volume of 6% trichloroacetic acid (TCA) or a mixture of chloroform and acetone.

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

For some methods, the supernatant may be subjected to a freeze-drying step and then reconstituted in the mobile phase before injection.

-

Filter the final sample through a 0.22 µm or 0.45 µm syringe filter prior to HPLC analysis.

2. Sample Preparation (Urine):

-

Urine samples can often be analyzed more directly.

-

Centrifuge the urine sample to remove any particulate matter.

-

Dilute the supernatant with the mobile phase or an appropriate buffer to bring the analyte concentrations within the linear range of the assay.

-

Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter.

3. High-Performance Liquid Chromatography (HPLC) Conditions:

-

Column: A reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic modifier is employed. A common mobile phase consists of a phosphate buffer (e.g., 0.02 M, pH adjusted to 3.0-6.8) and acetonitrile or methanol in varying proportions (e.g., 80:20 v/v).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection is commonly used, with the wavelength set at or near the absorbance maximum of Cefotaxime (e.g., 254 nm or 310 nm).

-

Injection Volume: 20-50 µL.

-

Quantification: The concentration of Cefotaxime and desacetylcefotaxime in the samples is determined by comparing the peak areas to a standard curve prepared with known concentrations of the analytes.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for conducting a pharmacokinetic study of Cefotaxime in a rat model.

1. Animal Model:

-

Use adult male Wistar or Sprague-Dawley rats, weighing approximately 200-250 g.

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to standard chow and water.

2. Drug Administration:

-

For intravenous administration, cannulate the femoral or jugular vein under light anesthesia. Administer a single bolus dose of Cefotaxime (e.g., 100 mg/kg) dissolved in sterile saline.

-

For oral administration, administer the Cefotaxime solution via oral gavage.

3. Blood Sampling:

-

Collect serial blood samples (approximately 0.2-0.3 mL) from a cannulated artery (e.g., carotid artery) or via retro-orbital puncture at predetermined time points (e.g., 0, 5, 15, 30, 60, 90, 120, 180, and 240 minutes) after drug administration.

-

Collect the blood samples into heparinized tubes.

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -20°C or -80°C until analysis.

4. Data Analysis:

-

Analyze the plasma samples for Cefotaxime and desacetylcefotaxime concentrations using a validated HPLC method (as described in Protocol 1).

-

Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), t½, Vd, and CL from the plasma concentration-time data.

Protocol 3: Protein Binding Assay by Ultrafiltration

This protocol describes a common method for determining the extent of Cefotaxime binding to plasma proteins.

1. Sample Preparation:

-

Spike drug-free plasma with known concentrations of Cefotaxime.

-

Incubate the spiked plasma samples at 37°C for a specified period (e.g., 30 minutes) to allow for equilibration between the bound and unbound drug.

2. Ultrafiltration:

-

Place a portion of the incubated plasma sample into an ultrafiltration device (e.g., a centrifugal filter unit with a molecular weight cutoff of 10-30 kDa).

-

Centrifuge the device according to the manufacturer's instructions to separate the protein-free ultrafiltrate from the protein-bound drug.

3. Analysis:

-

Measure the concentration of Cefotaxime in the ultrafiltrate (representing the free, unbound drug concentration) and in the original plasma sample (representing the total drug concentration) using a validated analytical method like HPLC.

4. Calculation:

-

Calculate the percentage of protein binding using the following formula: *% Protein Binding = [(Total Concentration - Free Concentration) / Total Concentration] x 100

Visualizations

Metabolic Pathway of Cefotaxime

The following diagram illustrates the primary metabolic transformation of Cefotaxime in vivo.

Caption: Metabolic pathway of Cefotaxime in vivo.

Experimental Workflow for a Pharmacokinetic Study

This diagram outlines the typical workflow for an in vivo pharmacokinetic study of Cefotaxime.

References

- 1. Cefotaxime pharmacokinetics after oral application in the form of 3alpha,7alpha-dihydroxy-12-keto-5beta-cholanate microvesicles in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Micromethod for the determination of cefotaxime and desacetylcefotaxime in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. acquirepublications.org [acquirepublications.org]

- 5. Disposition of cefotaxime and its metabolite, desacetylcefotaxime, in rat: application of a pharmacokinetic-protein binding model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Overview of the Protein Binding of Cephalosporins in Human Body Fluids: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Concurrent quantification and pharmacokinetic analysis of cefotaxime in rat blood and brain by microdialysis and microbore liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefotaxime Stability and Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of cefotaxime, a third-generation cephalosporin antibiotic. Understanding the chemical stability of cefotaxime is critical for the development of stable pharmaceutical formulations, ensuring therapeutic efficacy and patient safety. This document details the factors influencing its stability, the primary degradation mechanisms, and the analytical methodologies used to assess its degradation.

Factors Influencing Cefotaxime Stability

The stability of cefotaxime in aqueous solutions is significantly influenced by several factors, including pH, temperature, and the composition of the solution.

pH: The pH of the solution is a critical determinant of cefotaxime's stability. The maximum stability is observed in the pH range of 4.5 to 6.5.[1] In this range, the degradation is primarily catalyzed by the solvent (solvolysis).[1] Outside of this optimal range, the degradation rate increases significantly. At pH values below 4.3, the degradation is catalyzed by hydrogen ions, while at pH values above 6.2, hydroxide ions accelerate the degradation process.

Temperature: As with most chemical reactions, the degradation of cefotaxime is temperature-dependent. Increased temperatures accelerate the rate of degradation. Solutions of cefotaxime are significantly more stable at refrigerated (5°C) and frozen (-10°C) temperatures compared to room temperature (25°C) or elevated temperatures (45°C).[2][3]

Buffers: The type of buffer used in formulations can also impact stability. Studies have shown that carbonate and borate buffers can increase the degradation rate of cefotaxime, whereas acetate buffers may decrease the rate.[4]

Cefotaxime Degradation Pathways

Cefotaxime degrades primarily through two parallel reactions: hydrolysis of the β-lactam ring and deacetylation at the C-3 position of the dihydrothiazine ring.[1]

-

β-Lactam Ring Hydrolysis: This is a common degradation pathway for all β-lactam antibiotics. The four-membered β-lactam ring is susceptible to nucleophilic attack, leading to its cleavage and the formation of an inactive penicilloic acid-like structure. This process results in the loss of antibacterial activity.

-

Deacetylation: This reaction involves the hydrolysis of the ester linkage at the C-3 position, resulting in the formation of desacetylcefotaxime.[1] Desacetylcefotaxime is the main metabolite of cefotaxime and retains some antibacterial activity.[5]

-

Lactone Formation: In highly acidic conditions (pH < 4), the desacetylcefotaxime derivative can undergo intramolecular cyclization to form an inactive desacetylcefotaxime lactone.[4][5]

The following diagram illustrates the primary degradation pathways of cefotaxime.

References

- 1. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physicochemical Stability of Cefotaxime Sodium in Polypro... [degruyterbrill.com]

Cefotaxime Sodium vs. Cefotaxime Acid: An In-depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefotaxime, a third-generation cephalosporin antibiotic, is a cornerstone in both clinical practice and microbiological research. It is commercially available in two principal forms: the sodium salt and the free acid. The choice between these forms is critical for the design, execution, and reproducibility of in vitro and in vivo studies. This technical guide provides a comprehensive comparison of cefotaxime sodium and cefotaxime acid, detailing their chemical and physical properties, biological activity, and practical considerations for their use in a research setting. Detailed experimental protocols and visual workflows are provided to aid researchers in making an informed decision for their specific experimental needs.

Introduction

Cefotaxime is a broad-spectrum β-lactam antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[1][2][4][5] This bactericidal activity makes it a valuable tool in various research applications, from routine cell culture maintenance to advanced studies on bacterial pathogenesis and antibiotic resistance. While both the sodium salt and the acid form of cefotaxime share the same core pharmacophore, their differing physicochemical properties, particularly solubility and stability, dictate their suitability for specific experimental designs.

Chemical and Physical Properties

The primary distinction between cefotaxime sodium and cefotaxime acid lies in the presence of a sodium ion in the salt form, which significantly impacts its physical properties.

| Property | Cefotaxime Sodium | Cefotaxime Acid | References |

| Molecular Formula | C₁₆H₁₆N₅NaO₇S₂ | C₁₆H₁₇N₅O₇S₂ | [2][6][7] |

| Molecular Weight | 477.45 g/mol | 455.47 g/mol | [2][6] |

| Appearance | White or almost white crystalline powder | A white or almost white crystal powder | [2][6] |

| Solubility in Water | Soluble, ~10 mg/mL in PBS (pH 7.2) | Sparingly soluble to poorly soluble | [6][8][9][10] |

| Solubility in Organic Solvents | Soluble in DMSO (~10 mg/mL) and dimethylformamide (~3 mg/mL). Practically insoluble in n-hexane, ethyl acetate, dichloromethane, and diethyl ether. | Soluble in water. | [6][8][11] |

| Storage Temperature | -20°C | 4°C | [6][8] |

| Purity (typical) | ≥96% | ≥91% | [6][12] |

Key Takeaway: The superior water solubility of cefotaxime sodium makes it the preferred choice for preparing aqueous stock solutions and for direct use in most biological buffers and culture media. Cefotaxime acid's poor water solubility necessitates the use of organic solvents for initial solubilization, which may introduce confounding variables in sensitive biological assays.[10]

Biological Activity and Mechanism of Action

Both cefotaxime sodium and cefotaxime acid exert their antibacterial effect through the same mechanism of action. Once in solution, cefotaxime sodium dissociates, and the cefotaxime anion is the biologically active moiety, identical to the dissolved form of cefotaxime acid.

Mechanism of Action

Cefotaxime is a bactericidal agent that acts by inhibiting bacterial cell wall synthesis.[13] It binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[7] This inactivation interferes with the cross-linking of peptidoglycan chains, a critical step in maintaining the strength and rigidity of the bacterial cell wall.[7] The resulting weakened cell wall leads to cell lysis and death.[2][7] Cefotaxime exhibits stability against many β-lactamase enzymes produced by bacteria, which is a common mechanism of resistance to other β-lactam antibiotics.[1][14]

Figure 1. Cefotaxime's Mechanism of Action.

Spectrum of Activity

Cefotaxime has a broad spectrum of activity against numerous Gram-positive and Gram-negative bacteria.[2][15][16] It is particularly effective against Enterobacteriaceae.[17][18] While active against many strains, it is not typically effective against Pseudomonas aeruginosa.[15]

Stability and Storage

The stability of cefotaxime in solution is influenced by temperature, pH, and concentration.

| Condition | Cefotaxime Sodium Stability | References |

| Aqueous Solution at 25°C | Stable for up to 24 hours. | [19][20] |

| Aqueous Solution at 5°C | Stable for up to 5 days. | [19][20] |

| Aqueous Solution at -10°C | Stable for at least 112 days in 5% dextrose and 0.9% NaCl injections. | [21] |

| Optimal pH Range | Approximately 4.3 - 6.2. | [21] |

Note: Solutions of cefotaxime may darken over time, which can indicate degradation.[19] It is recommended to prepare fresh solutions for critical experiments. For long-term storage, aliquoting and freezing at -20°C or below is advisable.

Experimental Protocols

The choice between cefotaxime sodium and cefotaxime acid will primarily affect the initial stock solution preparation. Once in a working solution, the experimental procedures are largely the same.

Preparation of Stock Solutions

Figure 2. Stock Solution Preparation Workflow.

Cefotaxime Sodium (100 mg/mL Stock):

-

Aseptically weigh 1 g of cefotaxime sodium powder.

-

Add 10 mL of sterile, purified water or phosphate-buffered saline (PBS).

-

Vortex until the powder is completely dissolved.

-

Sterile filter the solution through a 0.22 µm syringe filter into a sterile container.

-

Aliquot and store at -20°C.

Cefotaxime Acid (10 mg/mL Stock):

-

Weigh 10 mg of cefotaxime acid powder.

-

Add 1 mL of dimethyl sulfoxide (DMSO).

-

Vortex until the powder is completely dissolved.

-

Store in small aliquots at -20°C to minimize freeze-thaw cycles.

-

Note: The final concentration of DMSO in the working solution should be carefully controlled and a vehicle control should be included in experiments.

-

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of cefotaxime.

-

Prepare Bacterial Inoculum: Culture bacteria overnight in appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of a microtiter plate.

-

Prepare Cefotaxime Dilutions: Perform a serial two-fold dilution of the cefotaxime stock solution in sterile broth in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well containing the cefotaxime dilutions. Include a positive control (bacteria without antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of cefotaxime that completely inhibits visible bacterial growth.

In Vivo Efficacy Study (Murine Sepsis Model)

This protocol assesses the in vivo efficacy of cefotaxime.

-

Animal Model: Use a suitable mouse strain (e.g., BALB/c).

-

Infection: Induce sepsis by intraperitoneal (IP) injection of a lethal dose of a susceptible bacterial strain.

-

Treatment: At a specified time post-infection (e.g., 1-2 hours), administer cefotaxime (prepared from the appropriate stock and diluted in sterile saline) via a suitable route (e.g., IP or subcutaneous). A typical dose might be 150 mg/kg.[22]

-

Monitoring: Monitor the mice for signs of illness and survival over a set period (e.g., 7 days).

-

Endpoint: The primary endpoint is typically survival. Secondary endpoints can include bacterial load in blood or organs at specific time points.

Applications in Research

| Application | Recommended Form | Rationale |

| Cell Culture Contamination Control | Cefotaxime Sodium | High water solubility allows for direct addition to aqueous culture media without the need for organic solvents that could be cytotoxic.[23][24] |

| Plant Tissue Culture | Cefotaxime Sodium | Used to eliminate Agrobacterium after transformation. Its low phytotoxicity and high water solubility are advantageous.[15] |

| In Vitro Antimicrobial Assays | Cefotaxime Sodium | Ease of preparation of serial dilutions in aqueous buffers and broths. |

| In Vivo Animal Studies | Cefotaxime Sodium | High water solubility is ideal for preparing injectable solutions for parenteral administration. |

| Studies Requiring Non-aqueous Solvents | Cefotaxime Acid | May be suitable for specific formulation studies or when a non-aqueous delivery system is being investigated. |

Conclusion

For the vast majority of research applications, cefotaxime sodium is the superior choice due to its excellent water solubility, ease of use, and suitability for direct application in biological systems. Cefotaxime acid's poor aqueous solubility limits its utility and introduces potential complications related to the use of organic solvents. Researchers should carefully consider the physicochemical properties outlined in this guide to select the appropriate form of cefotaxime for their experimental needs, ensuring data quality and reproducibility.

References

- 1. Cefotaxime - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Mechanism of action, antimicrobial activity, pharmacology, adverse effects, and clinical efficacy of cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cefotaxime - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. Cefotaxime Acid - LKT Labs [lktlabs.com]

- 7. Cefotaxime Sodium | C16H16N5NaO7S2 | CID 10695961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. rjpbcs.com [rjpbcs.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cefotaxime Sodium - LKT Labs [lktlabs.com]

- 13. drugs.com [drugs.com]

- 14. What is the mechanism of Cefotaxime Sodium? [synapse.patsnap.com]

- 15. toku-e.com [toku-e.com]

- 16. selleckchem.com [selleckchem.com]

- 17. In vitro antimicrobial activity of cefotaxime, a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cefotaxime: in vitro activity and tentative interpretive standards for disk susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ijpcbs.com [ijpcbs.com]

- 20. researchgate.net [researchgate.net]

- 21. Stability of cefotaxime sodium as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In Vitro and in Vivo Combinations of Cefotaxime and Minocycline against Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]

- 23. rpicorp.com [rpicorp.com]

- 24. Cefotaxime sodium salt, plant cell culture tested, BioReagent, powder - Forlabs Website [forlabs.co.uk]

A Technical Guide to the Biological Activity of Cefotaxime Metabolites

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biological activity of cefotaxime's metabolites, with a primary focus on desacetylcefotaxime. It consolidates key data on their antimicrobial properties, mechanisms of action, synergistic interactions, and pharmacokinetic profiles. Detailed experimental methodologies are provided for the evaluation of these compounds to support further research and development in antimicrobial chemotherapy.

Metabolism of Cefotaxime

Cefotaxime is a third-generation cephalosporin that undergoes significant metabolism in the body, primarily in the liver.[1] The principal and most clinically relevant metabolic process is the hydrolysis of the acetyl group at the C-3 position by esterase enzymes, resulting in the formation of desacetylcefotaxime (des-CTX).[1][2] Desacetylcefotaxime is a microbiologically active metabolite that contributes to the overall therapeutic effect of the parent drug.[3][4]

Further metabolism can occur, converting desacetylcefotaxime into an inactive desacetylcefotaxime lactone.[2][5] This lactone can then be metabolized into two other inactive metabolites, designated M2 and M3.[2][5] The metabolic cascade is a critical factor in the drug's disposition and clinical efficacy.[1] In individuals with normal renal function, only cefotaxime and desacetylcefotaxime are typically detected in plasma, while the inactive metabolites are found in urine.[2][5]

Mechanism of Action

Cefotaxime and its active metabolite, desacetylcefotaxime, are bactericidal β-lactam antibiotics.[6][7] Their mechanism of action involves the inhibition of bacterial cell wall synthesis.[8][9][10] They bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes involved in the final transpeptidation step of peptidoglycan synthesis.[6][7] This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[4][7]

Cefotaxime exhibits a high affinity for specific PBPs, which varies between bacterial species. In Escherichia coli, it shows a particularly strong affinity for PBP-1A, -1Bs, and PBP-3.[11] In Pseudomonas aeruginosa, its primary targets are PBP-3, -1A, -1B, and -2.[11] The binding to PBP-3 is often associated with the formation of filamentous bacterial cells, while inhibition of PBP-1 results in rapid cell lysis.[11]

Antimicrobial Activity of Metabolites

Intrinsic Activity of Desacetylcefotaxime

Desacetylcefotaxime (des-CTX) possesses a broad spectrum of antimicrobial activity, though it is generally less potent than its parent compound.[12][13] The activity of des-CTX is typically four to ten times lower than that of cefotaxime against many common pathogens.[14][15][16] Despite its reduced potency, the activity of des-CTX often surpasses that of other cephalosporins like cefazolin and cefamandole, particularly against Gram-negative bacteria.[13][15]

Notably, for some bacterial species, such as Pseudomonas cepacia, des-CTX has been shown to be more active than cefotaxime.[12][17] Furthermore, des-CTX demonstrates greater stability against certain β-lactamase enzymes produced by bacteria like Bacteroides fragilis and Proteus vulgaris compared to the parent drug.[13][18]

Table 1: Comparative In Vitro Activity (MIC µg/mL) of Cefotaxime and Desacetylcefotaxime

| Organism (No. of Strains) | Drug | MIC₅₀ | MIC₉₀ | Range |

| Escherichia coli (100) | Cefotaxime | 0.12 | 0.25 | 0.06 - 128 |

| Desacetylcefotaxime | 1.0 | 4.0 | 0.25 - >128 | |

| Klebsiella pneumoniae (99) | Cefotaxime | 0.12 | 0.25 | 0.06 - 128 |

| Desacetylcefotaxime | 1.0 | 4.0 | 0.25 - >128 | |

| Enterobacter cloacae (50) | Cefotaxime | 0.25 | 32 | 0.06 - >128 |

| Desacetylcefotaxime | 2.0 | >128 | 0.5 - >128 | |

| Staphylococcus aureus (100) | Cefotaxime | 1.0 | 2.0 | 0.5 - 8.0 |

| Desacetylcefotaxime | 4.0 | 8.0 | 2.0 - 32 | |

| Bacteroides fragilis (50) | Cefotaxime | 32 | 64 | 8.0 - 128 |

| Desacetylcefotaxime | 32 | 128 | 16 - >128 |

Note: Data compiled from representative studies. Actual values may vary based on testing methodology and geographic location of isolates.[17][19]

Synergistic Activity

A key feature of desacetylcefotaxime is its ability to act synergistically or additively with cefotaxime.[18] This interaction enhances the overall antimicrobial effect, meaning the combination is more potent than either compound alone.[14] Synergy has been demonstrated against a wide range of clinically important bacteria, including oxacillin-susceptible staphylococci, penicillin-resistant pneumococci, anaerobes, and various Enterobacteriaceae.[19][20][21] This synergistic effect can significantly lower the minimum inhibitory concentrations (MICs) required to inhibit bacterial growth.[21] The enhanced stability of des-CTX to certain β-lactamases may contribute to this synergy, as it can protect the more potent parent compound from enzymatic degradation.[13]

Pharmacokinetics and Excretion

Cefotaxime is administered parenterally and is metabolized to desacetylcefotaxime.[8] Both compounds are primarily eliminated by the kidneys.[7][22] Approximately 20-36% of an administered dose of cefotaxime is excreted as unchanged drug in the urine, while 15-25% is excreted as the desacetyl derivative.[3] The elimination half-life of cefotaxime is approximately 1.1 hours, while that of desacetylcefotaxime is slightly longer at around 1.5 hours.[22]

In patients with severe renal impairment, the elimination half-life of both cefotaxime and, more significantly, desacetylcefotaxime is prolonged.[7][23][24] This can lead to the accumulation of the metabolite, which may have clinical implications due to its own antimicrobial activity and potential for toxicity at very high concentrations.[7][16]

Table 2: Key Pharmacokinetic Parameters (in Healthy Adults)

| Parameter | Cefotaxime | Desacetylcefotaxime |

| Elimination Half-life (t½) | ~1.1 hours | ~1.5 hours |

| Protein Binding | 30 - 40% | Similar to parent |

| Primary Route of Elimination | Renal | Renal |

| Urinary Excretion (% of dose) | ~50 - 60% (unchanged) | ~15 - 25% |

Note: Values are approximate and can vary based on patient factors such as age and renal function.[7][10][22][23]

Toxicity

Toxicological studies have shown that cefotaxime and its metabolites are generally well-tolerated.[25] The inactive metabolites M2 and M3 lack bactericidal activity and are not associated with significant toxicity.[2][3] Adverse effects are uncommon but can include local reactions at the injection site and hypersensitivity.[10] In cases of severe renal dysfunction where the drug and its active metabolite accumulate, or with extremely high doses, neurotoxicity (including convulsions) has been reported.[7][25]

Detailed Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)